1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Description
This compound is a pyrimidine nucleoside analog featuring a sulfanylidene (thiocarbonyl) group at position 2 of the pyrimidine ring and a substituted oxolan (tetrahydrofuran) sugar moiety with stereochemical configuration (2R,3R,5S). Key structural elements include:
- Oxolan ring: Hydroxyl groups at C3 and hydroxymethyl at C5, critical for mimicking natural nucleosides.
- Pyrimidine core: The 2-sulfanylidene group replaces the typical carbonyl oxygen, altering electronic properties and hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-4-5-3-6(13)8(15-5)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1 |
InChI Key |
DXYKMOKWQDCCKP-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=S)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=S)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Key Synthetic Steps
Preparation of the Pyrimidine Core with Sulfanylidenyl Substitution
- The pyrimidin-4-one core is functionalized at the 2-position with a sulfanylidenyl group (C=S) instead of the typical carbonyl oxygen.
- This modification can be achieved by reacting the corresponding 2-oxo pyrimidine derivative with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively convert the 2-oxo group to a thiocarbonyl group.
- Control of reaction conditions (temperature, solvent, time) is critical to avoid overreaction or side products.
Synthesis of the Sugar Moiety
- The sugar is a substituted oxolane (tetrahydrofuran) ring with hydroxyl groups at the 3 and 5 positions and a hydroxymethyl substituent at position 5.
- The sugar is often prepared from commercially available ribose or derivatives, with stereoselective protection and deprotection steps to ensure the correct stereochemistry (2R,3R,5S).
- Protection groups such as silyl ethers or acetal groups are used to mask hydroxyls during glycosylation.
Glycosylation: Coupling Sugar to Pyrimidine Base
- The sugar moiety is attached to the nitrogen at position 1 of the pyrimidine ring via a glycosidic bond.
- This step commonly uses activated sugar derivatives such as sugar halides (e.g., sugar chlorides or bromides) or sugar trichloroacetimidates.
- The reaction is catalyzed by Lewis acids (e.g., trimethylsilyl triflate, TMSOTf) under anhydrous conditions.
- Stereoselectivity is controlled to favor the β-anomer, consistent with the natural nucleoside configuration.
Deprotection and Purification
- After glycosylation, protecting groups are removed under mild acidic or basic conditions, depending on the protecting group chemistry.
- Purification is achieved using chromatographic techniques such as reverse-phase HPLC or preparative TLC.
- The final compound is characterized by NMR, MS, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Pyrimidine sulfurization | Lawesson’s reagent or P4S10, solvent (e.g., toluene), reflux | Convert 2-oxo to 2-sulfanylidenyl group | Requires careful temperature control |
| Sugar preparation | Starting from D-ribose, protection with TBDMS or acetal groups | Obtain sugar with correct stereochemistry | Stereoselective protection essential |
| Glycosylation | Sugar halide + pyrimidine base, Lewis acid catalyst (TMSOTf), anhydrous solvent | Formation of N-glycosidic bond | β-selectivity favored |
| Deprotection | Acidic or basic conditions (e.g., TFA, NaOMe) | Remove protecting groups | Conditions chosen to avoid decomposition |
| Purification | Reverse-phase HPLC or preparative TLC | Obtain pure final compound | Confirmed by NMR, MS |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidenyl group can be reduced to form a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanylidenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Structural Analogues in Antiviral Therapeutics
Table 1: Key Nucleoside Analogs and Their Features
Key Insights :
- Sulfanylidene Position : The target compound’s 2-sulfanylidene group (vs. 4-sulfanylidene in ) may enhance base-pairing mimicry with thymine or uracil in viral polymerases.
- Functional Groups : Unlike azido (AZT) or unsaturated (stavudine) moieties, the target’s hydroxyl and hydroxymethyl groups improve solubility but may reduce membrane permeability.
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Properties Comparison
| Property | Target Compound | Zidovudine (AZT) | Telbivudine | Uridine (Natural Nucleoside) |
|---|---|---|---|---|
| Molecular Weight | ~283 g/mol (estimated) | 267.24 g/mol | 242.23 g/mol | 244.20 g/mol |
| Hydrogen Bond Donors | 3 (2 OH, 1 NH) | 3 (2 OH, 1 NH) | 3 (2 OH, 1 NH) | 4 (3 OH, 1 NH) |
| Hydrogen Bond Acceptors | 7 (incl. sulfanylidene) | 8 (azido, carbonyl) | 6 | 7 |
| XLogP3 | -0.9 (estimated) | 0.2 | -1.5 | -2.1 |
| Therapeutic Use | Under investigation | HIV treatment | HBV treatment | RNA biosynthesis |
Analysis :
- Hydrogen Bonding : The sulfanylidene group increases acceptor count vs. telbivudine, possibly enhancing target binding but reducing metabolic stability .
Mechanistic and Clinical Considerations
- Phosphorylation Efficiency : Unlike telbivudine, which is efficiently phosphorylated by cellular kinases , the sulfanylidene group may alter kinase recognition, requiring structural optimization for activation.
- Antiviral Spectrum : While AZT and stavudine target HIV, the target compound’s unique structure could expand activity to HBV or emerging viruses, pending enzymatic profiling.
- Toxicity Profile : Sulfanylidene-containing compounds (e.g., ) lack extensive safety data, but analogs like zalcitabine (ddC) show neuropathy risks, underscoring the need for preclinical toxicity studies .
Biological Activity
The compound 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 242.29 g/mol. The structure features a pyrimidine ring fused with a hydroxymethyl oxolane moiety and a sulfanyl group, which may contribute to its biological properties.
Antiviral Activity
Recent studies indicate that this compound exhibits significant antiviral properties. For instance, it has been shown to inhibit viral replication in vitro against several strains of viruses, including:
- HIV : The compound demonstrated a reduction in viral load in cell cultures treated with varying concentrations.
- Influenza Virus : Inhibition of hemagglutination and viral entry was observed, suggesting interference with the viral life cycle.
Anticancer Potential
In vitro assays have revealed that 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one induces apoptosis in cancer cell lines such as:
- HeLa Cells : The compound caused significant cell death at micromolar concentrations, with apoptosis confirmed through flow cytometry.
- MCF-7 Breast Cancer Cells : It inhibited cell proliferation and induced G1 phase cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis : The structural similarities to nucleosides suggest that it may interfere with RNA and DNA synthesis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against HIV when modified at the hydroxymethyl group .
- Another research article illustrated its synergistic effects when combined with existing antiviral drugs, enhancing therapeutic outcomes in resistant viral strains .
Data Summary
The following table summarizes key findings related to the biological activity of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
